![molecular formula C26H29N7O3 B2360635 (4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3,4-diethoxyphenyl)methanone CAS No. 920229-97-6](/img/structure/B2360635.png)
(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3,4-diethoxyphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound appears to contain several structural motifs common in medicinal chemistry, including a triazolopyrimidine core, a piperazine ring, and a phenyl ring with ethoxy substituents. These components are often found in biologically active compounds, suggesting that this compound may have potential therapeutic applications .
Molecular Structure Analysis
The compound contains several heterocyclic rings, which are likely to contribute to its overall conformation and potentially its biological activity. The presence of multiple nitrogen atoms suggests that it may form hydrogen bonds with other molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For example, the presence of the piperazine ring and the ethoxy groups may increase its solubility in polar solvents .科学的研究の応用
Alzheimer’s Disease Research
The triazole derivatives, particularly those with a benzodiazepine-1,2,3-triazole structure, have been studied for their potential bioactivity against Alzheimer’s disease . They have shown promise as inhibitors of the butyrylcholinesterase (BuChE) enzyme, which is implicated in the progression of Alzheimer’s disease. The compound’s ability to cross the blood-brain barrier and its non-hepatotoxic nature make it a potential candidate for therapeutic interventions .
Anticancer Activity
Triazole derivatives have been recognized for their antiproliferative activity against various cancer cell lines . The presence of the triazole ring in the compound’s structure could be leveraged to design new derivatives with enhanced anticancer properties. The pyrimidine moiety, in particular, is a common scaffold in anticancer drugs, suggesting that this compound could serve as a lead structure for developing new chemotherapeutic agents.
Material Science Applications
The physicochemical properties of triazoles have been explored in material science, particularly in the development of new materials like light-emitting diodes and solar cells . The compound’s structure could be modified to enhance these properties, making it a valuable asset in the creation of advanced materials.
Antimicrobial and Antiviral Agents
Triazole derivatives are known for their antimicrobial and antiviral activities . The compound could be used as a starting point for the synthesis of new agents that can treat a variety of infectious diseases. Its structural features, such as the ability to form stable hydrogen bonds, enhance its interaction with biological targets, which is crucial for antimicrobial and antiviral efficacy.
Enzyme Inhibition
The triazole core is often used in the design of enzyme inhibitors . The compound could be investigated for its inhibitory effects on enzymes that are therapeutic targets for various diseases. For example, it could be designed to target enzymes involved in inflammatory processes or metabolic disorders.
Neuroprotective Effects
Compounds with a triazole ring have shown neuroprotective effects, which could be beneficial in the treatment of neurodegenerative diseases . The compound’s ability to interact with neuronal receptors and protect neural tissue from damage could be explored further in this context.
作用機序
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is involved in the G1-S phase transition and is essential for the initiation of DNA replication .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved through the formation of hydrogen bonds with the active site of CDK2 . The interaction results in significant alterations in cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This leads to the inhibition of DNA replication, which in turn can lead to cell cycle arrest and apoptosis .
Pharmacokinetics
These properties help predict the observed antitumor activity .
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 values in the range of 45–97 nM and 6–99 nM, respectively . It also induces apoptosis within HCT cells .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-(3,4-diethoxyphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N7O3/c1-3-35-21-11-10-20(16-22(21)36-4-2)26(34)32-14-12-31(13-15-32)24-23-25(28-18-27-24)33(30-29-23)17-19-8-6-5-7-9-19/h5-11,16,18H,3-4,12-15,17H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLMGZQMQRCQSCJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4CC5=CC=CC=C5)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N7O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl N-[1-(azetidin-3-YL)cyclopropyl]carbamate hydrochloride](/img/no-structure.png)
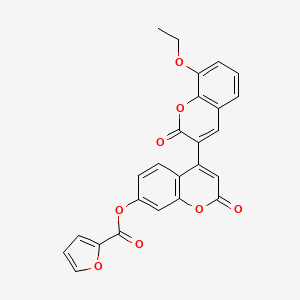


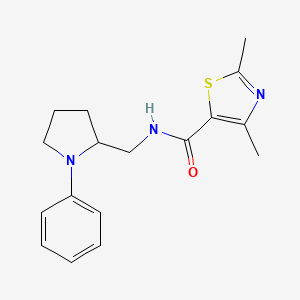
![tert-butyl N-[2-(4-hydroxypiperidin-4-yl)ethyl]carbamate](/img/structure/B2360562.png)
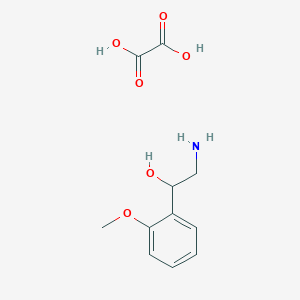
![N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide](/img/structure/B2360566.png)

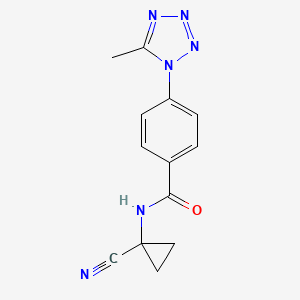
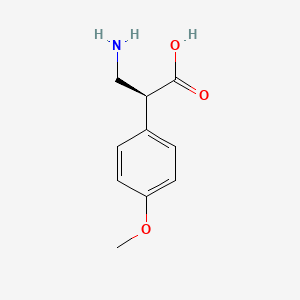
![methyl 2-(8-(2-ethylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2360571.png)
![1-(4-Fluorophenyl)-2-((4-methoxy-3-methylphenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2360573.png)